molecular formula C22H28ClN3O4S B2778171 N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride CAS No. 1351610-32-6

N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride

Cat. No. B2778171
CAS RN: 1351610-32-6
M. Wt: 465.99
InChI Key: GJOQULLXLONQEV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of similar compounds involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid. The obtained intermediate compounds are then treated with 1-(2-chloro ethyl) piperidine hydrochloride or 4-(2-chloro ethyl) morpholine hydrochloride to yield the final derivatives .


Molecular Structure Analysis

The structure of this compound was analyzed based on IR, 1H, 13C NMR, and mass spectral data .


Physical And Chemical Properties Analysis

The compound has a melting point of 207–209 °C. Its IR spectrum shows peaks at 1210 (C–O), 1270 (C–S), 1652 (C=N), 1662 (amide C=O), and 3135–3155 (–NH) .

Scientific Research Applications

Synthesis and Derivative Studies

  • Synthesis of Heterocyclic Compounds : The compound has been used as a base to prepare various heterocyclic compounds such as benzodifuranyl, triazines, oxadiazepines, and thiazolopyrimidines. These derivatives show promise in anti-inflammatory and analgesic applications (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Anti-Cancer and Anti-Inflammatory Applications

  • Leukotriene B(4) Inhibition and Cancer Cell Growth : Certain derivatives show strong inhibition of calcium mobilization and growth inhibition in human pancreatic cancer cells (Kuramoto et al., 2008).
  • Synthesis of Potentially Bioactive Compounds : Synthesis of compounds derived from visnaginone, a related structure, shows potential for bioactivity, suggesting similar possibilities for the compound (Abdel Hafez, Ahmed, & Haggag, 2001).

Antimicrobial and Antidepressant Research

  • Antimicrobial Activities : Some azole derivatives synthesized from furan-2-carbohydrazide, a similar structure, have shown antimicrobial activities, hinting at possible antimicrobial applications for our compound (Başoğlu et al., 2013).
  • Antidepressant Potential : Studies on 3-ethoxyquinoxalin-2-carboxamides as 5-HT3 receptor antagonists, which have a structural resemblance, indicate potential antidepressant applications (Mahesh, Devadoss, Pandey, & Bhatt, 2011).

Further Applications and Synthesis

  • Serotonin-3 Receptor Antagonists : Derivatives with benzofuran structure have shown to be potent serotonin-3 (5-HT3) receptor antagonists, suggesting neurological applications (Harada et al., 1995).
  • Synthesis of Quinoline Derivatives : The synthesis of quinoline attached-furan-2(3H)-ones indicates applications in anti-inflammatory and antibacterial properties, along with reduced gastrointestinal toxicity (Alam et al., 2011).

Mechanism of Action

While the exact mechanism of action for this specific compound is not detailed in the available literature, similar compounds have been evaluated for anti-inflammatory activity. They showed high values for COX-1 inhibition and demonstrated excellent COX-2 SI values .

properties

IUPAC Name

N-(5-methoxy-1,3-benzothiazol-2-yl)-2,5-dimethyl-N-(3-morpholin-4-ylpropyl)furan-3-carboxamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4S.ClH/c1-15-13-18(16(2)29-15)21(26)25(8-4-7-24-9-11-28-12-10-24)22-23-19-14-17(27-3)5-6-20(19)30-22;/h5-6,13-14H,4,7-12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOQULLXLONQEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(O1)C)C(=O)N(CCCN2CCOCC2)C3=NC4=C(S3)C=CC(=C4)OC.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28ClN3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(5-methoxybenzo[d]thiazol-2-yl)-2,5-dimethyl-N-(3-morpholinopropyl)furan-3-carboxamide hydrochloride

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